methyl 2-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Methyl 2-oxo-3H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a carboxylate ester group at the 3-position and a keto group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of methyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
- Oxidation products include quinoline-2,3-dicarboxylic acids.
- Reduction products include 2-hydroxyquinoline derivatives.
- Substitution products vary depending on the reagents used and the positions targeted on the quinoline ring .
Scientific Research Applications
Methyl 2-oxo-3H-quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-3H-quinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to apoptosis in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the ester group at the 3-position.
2-Hydroxyquinoline: Has a hydroxyl group instead of a keto group at the 2-position.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of the 2-position.
Uniqueness: Methyl 2-oxo-3H-quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the keto and ester groups allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6,8H,1H3 |
InChI Key |
MXKMZFAVSRXJFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
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